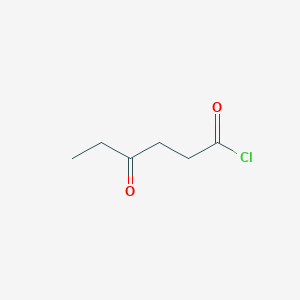
N-(piperidin-4-ylmethyl)pyridazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(piperidin-4-ylmethyl)pyridazin-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, and a piperidine moiety, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-ylmethyl)pyridazin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(piperidin-4-ylmethyl)pyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
N-(piperidin-4-ylmethyl)pyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(piperidin-4-ylmethyl)pyridazin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(piperidin-4-yl)pyridazin-4-amine
- N-(pyridin-4-ylmethyl)pyridazin-4-amine
- N-(piperidin-4-ylmethyl)pyrimidin-4-amine
Uniqueness
N-(piperidin-4-ylmethyl)pyridazin-4-amine is unique due to its specific combination of a pyridazine ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C10H16N4 |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
N-(piperidin-4-ylmethyl)pyridazin-4-amine |
InChI |
InChI=1S/C10H16N4/c1-4-11-5-2-9(1)7-12-10-3-6-13-14-8-10/h3,6,8-9,11H,1-2,4-5,7H2,(H,12,13) |
Clave InChI |
HGVWYJYXIXTXDH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CNC2=CN=NC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4aS,10bR)-1,2,3,4,4a,5,6,10b-Octahydrobenzo[f]quinoline](/img/structure/B8528378.png)
![4-(3-chloro-phenylamino)-3-(3-methoxy-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8528384.png)
![tert-butyl-[2-(iodomethyl)-3-(4-iodophenoxy)propoxy]-dimethylsilane](/img/structure/B8528389.png)




![(S)-[1-(4-Bromo-phenyl)-ethyl]-carbamic acid methyl ester](/img/structure/B8528431.png)

![Ethyl {[2-(4-methylphenyl)-2-oxoethyl]thio}acetate](/img/structure/B8528468.png)



![4-(3-Amino-[1,2,4]triazin-5-yl)-phenol](/img/structure/B8528486.png)
